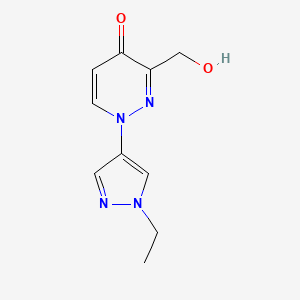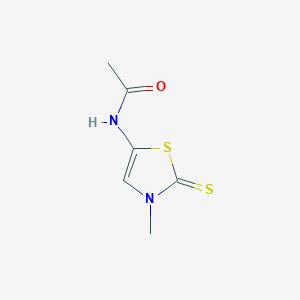
2,4-Diethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound has been detected in various foods, including arabica coffee .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylthiazole typically involves the reaction of appropriate thioamides with α-haloketones. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2,4-disubstituted thiazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general methods for thiazole synthesis involve similar reaction conditions as those used in laboratory settings, often scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diethylthiazole can undergo various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazoles.
Wissenschaftliche Forschungsanwendungen
2,4-Diethylthiazole has been studied for its potential biological activities. The compound’s presence in foods like arabica coffee suggests its relevance in food chemistry and flavor research .
Wirkmechanismus
The mechanism of action of 2,4-diethylthiazole involves interactions with various molecular targets. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylthiazole
- 2,4-Diethyl-5-methylthiazole
- 2,4-Diphenylthiazole
Comparison: 2,4-Diethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other 2,4-disubstituted thiazoles, it may exhibit different pharmacological properties and applications .
Eigenschaften
CAS-Nummer |
32272-49-4 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
2,4-diethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IAEOVWDULPWPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)



![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)




![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)
![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)


